molecular formula C17H18N2O B2392118 1-ethyl-2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole CAS No. 637323-95-6

1-ethyl-2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2392118
CAS No.: 637323-95-6
M. Wt: 266.344
InChI Key: RBNUUMIAJLDDOQ-UHFFFAOYSA-N
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Description

1-ethyl-2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole is an organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and dyes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the alkylation of benzimidazole with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl or benzimidazole ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Benzimidazole derivatives with oxidized functional groups.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Halogenated or nitrated benzimidazole compounds.

Scientific Research Applications

1-ethyl-2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

    1-Ethyl-2-benzyl-1H-benzoimidazole: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    1-Methyl-2-(4-methoxy-benzyl)-1H-benzoimidazole: Contains a methyl group instead of an ethyl group, potentially altering its properties.

    2-(4-Methoxy-benzyl)-1H-benzoimidazole: Lacks the ethyl group, which may influence its overall activity.

Uniqueness: 1-ethyl-2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole is unique due to the presence of both the ethyl and 4-methoxy-benzyl groups

Properties

IUPAC Name

1-ethyl-2-[(4-methoxyphenyl)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-3-19-16-7-5-4-6-15(16)18-17(19)12-13-8-10-14(20-2)11-9-13/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNUUMIAJLDDOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641640
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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